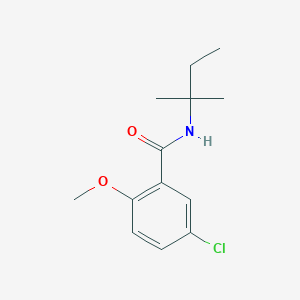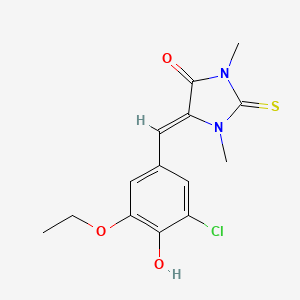![molecular formula C17H20N2O2S B5804262 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also interacts with the GABAergic system, which plays a crucial role in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exert its effects by modulating the levels of various biochemical and physiological parameters. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. This compound is also stable under a wide range of experimental conditions. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other medical conditions such as epilepsy and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biochemical and physiological parameters.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various medical conditions. The synthesis of this compound is straightforward, and it exhibits high potency and selectivity. This compound has been found to exert its effects by modulating the levels of various neurotransmitters and biochemical and physiological parameters. However, further studies are needed to fully understand the mechanism of action of this compound and its effects on different medical conditions.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-methyl-2-thienyl isocyanate. The reaction is carried out in the presence of a suitable solvent and catalyst under controlled conditions. The yield of this compound obtained from this reaction is high, and the purity of the compound is also excellent.
Scientific Research Applications
1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-12-22-16(13)17(20)19-10-8-18(9-11-19)14-3-5-15(21-2)6-4-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMHNCEGHZZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)

![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)
